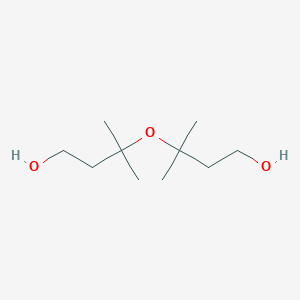

3,3'-Oxybis(3-methylbutan-1-ol)

描述

3,3'-Oxybis(3-methylbutan-1-ol) (CAS: 54289-82-6) is a branched ether-alcohol compound with the molecular formula C₈H₁₈O₃ and a molecular weight of 162.23 g/mol. Structurally, it consists of two 3-methylbutan-1-ol units linked by an oxygen atom. Its synthesis involves etherification reactions, though specific protocols remain proprietary. The compound’s moderate polarity, due to the ether linkage and hydroxyl groups, influences its solubility and reactivity, distinguishing it from structurally related compounds.

属性

分子式 |

C10H22O3 |

|---|---|

分子量 |

190.28 g/mol |

IUPAC 名称 |

3-(4-hydroxy-2-methylbutan-2-yl)oxy-3-methylbutan-1-ol |

InChI |

InChI=1S/C10H22O3/c1-9(2,5-7-11)13-10(3,4)6-8-12/h11-12H,5-8H2,1-4H3 |

InChI 键 |

WYXGEMVCWVPRGW-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(CCO)OC(C)(C)CCO |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 3,3'-Oxybis(3-methylbutan-1-ol) with four structurally or functionally analogous compounds, emphasizing molecular properties, solubility, and applications.

3,3'-Oxybis(butan-2-ol) (CAS: 54305-61-2)

Molecular Formula : C₈H₁₈O₃

Molecular Weight : 162.23 g/mol

Key Differences :

- Structural Isomerism : The hydroxyl groups are positioned on the second carbon (butan-2-ol) rather than the first (butan-1-ol), altering steric and electronic properties.

- Physicochemical Behavior: Gas chromatography (GC) data from NIST indicates distinct retention times and volatility compared to 3,3'-Oxybis(3-methylbutan-1-ol) due to isomer-specific interactions with non-polar columns (e.g., HP-5MS) .

- Applications: Limited to analytical standards, whereas the target compound is used in broader synthetic applications.

3,3'-Oxybis(propane-1,2-diol) (CAS: 627-82-7)

Molecular Formula : C₆H₁₄O₅

Molecular Weight : 166.17 g/mol

Key Differences :

- Functional Groups : Contains two vicinal diol groups per propane chain, increasing hydrophilicity and hydrogen-bonding capacity.

- Solubility : Expected to exhibit higher water solubility than 3,3'-Oxybis(3-methylbutan-1-ol) due to the additional hydroxyl groups.

- Applications : Used in polymer chemistry as a crosslinking agent, contrasting with the ether-alcohol’s role in small-molecule synthesis .

1,1'-Oxybis(3,3-dimethylbutane) (CAS: 94113-51-6)

Molecular Formula : C₁₂H₂₆O

Molecular Weight : 186.34 g/mol

Key Differences :

- Branching and Size: Larger, fully alkylated structure lacking hydroxyl groups, rendering it non-polar and hydrophobic.

- Reactivity : Functions primarily as a solvent or inert ether, unlike the reactive hydroxyl groups in 3,3'-Oxybis(3-methylbutan-1-ol).

- Thermal Stability : Higher boiling point (inferred from molecular weight and structure) compared to the target compound .

3,3'-Oxybis(ethyleneoxy)bis(propylamine)

Molecular Formula: Not explicitly provided (estimated C₁₀H₂₄N₂O₃) Key Differences:

- Functional Groups : Contains amine and ethyleneoxy groups, enabling participation in polycondensation reactions (e.g., epoxy resins).

- Hazard Profile: Classified as corrosive (UN2735), unlike the non-corrosive ether-alcohol .

- Applications : Industrial polymer manufacturing vs. laboratory-scale research for the target compound.

Research Findings and Implications

- Structural Impact on Solubility : The position and number of hydroxyl groups (e.g., 1,2-diol vs. 1-ol) critically influence solubility in polar solvents .

- Thermal Behavior : Branched ethers like 1,1'-Oxybis(3,3-dimethylbutane) exhibit higher thermal stability than hydroxyl-containing analogs, aligning with their applications in high-temperature processes .

- Analytical Differentiation : GC and mass spectrometry are essential for distinguishing isomers like 3,3'-Oxybis(butan-1-ol) and 3,3'-Oxybis(butan-2-ol), which share identical molecular formulas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。